molecular formula C19H14FNO2 B4970650 N-(4-fluorophenyl)-2-phenoxybenzamide

N-(4-fluorophenyl)-2-phenoxybenzamide

Cat. No.: B4970650
M. Wt: 307.3 g/mol
InChI Key: SFLQOTBGLHEZPR-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-phenoxybenzamide is a benzamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a phenoxy substituent at the 2-position of the benzamide core. The fluorine atom at the para position of the phenyl ring and the phenoxy group are critical for its electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-14-10-12-15(13-11-14)21-19(22)17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLQOTBGLHEZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-phenoxybenzamide typically involves the following steps:

    Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.

    Preparation of 2-phenoxybenzoic acid: This involves the reaction of phenol with phthalic anhydride to form phenoxyphthalic acid, which is then decarboxylated.

    Amidation Reaction: The final step involves the reaction of 4-fluoroaniline with 2-phenoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorophenyl)-2-phenoxybenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-2-phenoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for investigating biological pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.

Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

  • N-(4-Fluorophenyl)maleimide (19): This compound exhibits an IC50 of 5.18 μM against monoacylglycerol lipase (MGL), comparable to bromo- (4.37 μM) and iodo-substituted (4.34 μM) analogs. This indicates that halogen size (F vs. Br/I) has minimal impact on inhibitory potency in this series .
  • The absence of such groups in N-(4-fluorophenyl)-2-phenoxybenzamide suggests reduced electron-deficient character .

Triazole and Thiazole Hybrids

  • N-Butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (CAS 795294-98-3): Incorporation of a thiazole ring introduces additional hydrogen-bonding and π-π interactions. The phenoxy group at the 2-position likely enhances hydrophobic interactions, a feature shared with the target compound .
  • 1,2,4-Triazole Derivatives (7–9): These compounds exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm<sup>−1</sup> and absence of νS-H bands). By contrast, this compound lacks tautomerism due to its rigid benzamide core .

Fluorinated Bioactive Analogs

  • N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide: This compound shows high binding affinity (-9.0 kcal/mol) for Anopheles gambiae kynurenine formamidase, attributed to fluorine’s electronegativity and the pyrimidinyl group’s hydrogen-bonding capacity. The target compound’s phenoxy group may similarly enhance target engagement .
  • 2-Fluoro-N-(4-methoxyphenyl)benzamide: The methoxy group improves solubility compared to non-polar substituents, suggesting that the phenoxy group in the target compound balances lipophilicity and solubility .

Physicochemical and Spectral Properties

  • IR Spectroscopy: Analogs with benzamide cores (e.g., hydrazinecarbothioamides in ) exhibit strong C=O stretches at 1663–1682 cm<sup>−1</sup>, which would be expected for this compound. The absence of C=S (1243–1258 cm<sup>−1</sup>) distinguishes it from thioamide derivatives .
  • NMR Trends : Fluorine atoms in the 4-position of phenyl rings cause deshielding of adjacent protons (e.g., in 4-ethyl-N-(2-fluorophenyl)benzamide, ), a feature observable in the target compound’s aromatic region .

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